molecular formula C16H21N5O3S B2927415 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 1797802-31-3

1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2927415
CAS No.: 1797802-31-3
M. Wt: 363.44
InChI Key: DUFHWLRADCLVAF-UHFFFAOYSA-N
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Description

1-Methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole core, a sulfonamide group, and a nicotinoyl-piperidine moiety, making it a versatile molecule for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core This can be achieved through the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

  • Reduction: Reduction reactions can be performed on the pyrazole ring or the piperidine moiety.

  • Substitution: Substitution reactions are common, especially at the pyrazole nitrogen atoms and the piperidine nitrogen atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Sulfonic acids and sulfonyl chlorides.

  • Reduction: Reduced pyrazoles and piperidines.

  • Substitution: Substituted pyrazoles and piperidines with various functional groups.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and enzyme functions.

  • Industry: The compound's unique structure makes it suitable for use in materials science, such as in the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • Nicotinoyl-piperidine derivatives

  • Pyrazole sulfonamides

  • Piperidine-based drugs

Uniqueness: 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-methyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-20-12-15(11-18-20)25(23,24)19-9-13-4-7-21(8-5-13)16(22)14-3-2-6-17-10-14/h2-3,6,10-13,19H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFHWLRADCLVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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